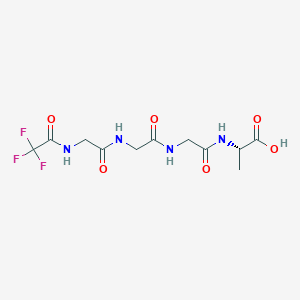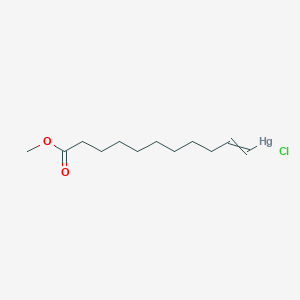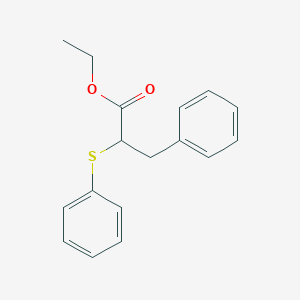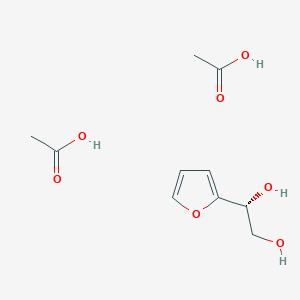
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is a complex compound that integrates copper with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazonato ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- typically involves the reaction of copper salts with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazine under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the ligands and copper center.
Substitution: Ligands can be substituted with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to adjust the pH. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species.
Aplicaciones Científicas De Investigación
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in materials science for developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, influencing biochemical pathways and processes. The aminothioxomethyl hydrazonato ligands play a crucial role in stabilizing the complex and facilitating its interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Copper, (D-glucosone bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)
- Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(1-))-(SP-4-4)
Uniqueness
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is unique due to its specific combination of ligands and copper center, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
54446-28-5 |
|---|---|
Fórmula molecular |
C8H14CuN6O4S2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3,4,5,6-tetrahydroxyhexan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6O4S2.Cu/c9-7(19)13-11-1-3(12-14-8(10)20)5(17)6(18)4(16)2-15;/h1,4-6,15-18H,2H2,(H3,9,13,19)(H3,10,14,20);/q;+2/p-2/b11-1+,12-3?; |
Clave InChI |
SZNHBUVKOTXDLF-IDEULRCGSA-L |
SMILES isomérico |
C(C(C(C(C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-])O)O)O)O.[Cu+2] |
SMILES canónico |
C(C(C(C(C(=NN=C(N)[S-])C=NN=C(N)[S-])O)O)O)O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)



